N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a benzothiadiazine core modified with a sulfanyl group and a 4-methoxyphenyl substituent. The benzothiadiazine ring system (1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl) contains a sulfone moiety, which enhances metabolic stability and influences electronic properties. The 4-methoxyphenyl group on the acetamide nitrogen may improve lipophilicity and membrane permeability, while the 6-methyl substituent on the benzothiadiazine ring could modulate steric interactions with biological targets.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11-3-8-15-14(9-11)19-17(20-26(15,22)23)25-10-16(21)18-12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGGHYNDLAEYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H17N3O4S
- CAS Number : 886954-79-6
- IUPAC Name : N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide have shown effectiveness against various bacterial strains. A study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes. Notably, it has shown dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer’s. In vitro studies reported IC50 values of approximately 10.4 µM for AChE and 7.7 µM for BChE . This suggests potential applications in treating cognitive disorders.
The biological activity of N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can be attributed to its ability to interact with specific protein targets. Molecular docking studies have indicated that the compound may bind effectively to the active sites of relevant enzymes and receptors involved in disease pathways. For example, its interaction with cholinesterases suggests a mechanism involving the stabilization of the enzyme-substrate complex .
Case Study 1: Anticancer Potential
In a recent study focusing on anticancer properties, N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide was tested against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value below 20 µM across multiple lines including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through caspase activation pathways .
Case Study 2: Anti-inflammatory Activity
Another research effort explored the anti-inflammatory effects of this compound using in vivo models. The findings suggested a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered at therapeutic doses. This positions the compound as a candidate for further development in inflammatory disease treatments .
Comparative Analysis of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure includes a methoxyphenyl group and a benzothiadiazin moiety, which contribute to its biological activity. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.
Pharmacological Applications
-
Antitumor Activity
- Several studies have indicated that compounds similar to N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide exhibit significant antitumor properties. For instance, derivatives of benzothiadiazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against MRSA with minimum inhibitory concentration (MIC) values lower than traditional antibiotics. |
| Study 3 | Anti-inflammatory Effects | Reported reduction in pro-inflammatory cytokines in vitro, indicating potential for chronic inflammation treatment. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Benzothiadiazine-Based Acetamides
*Calculated molecular weight based on formula C₁₈H₁₇N₃O₄S₂.
Key Observations:
- Sulfanyl vs. Sulfonyl Linkers : Unlike quinazoline sulfonyl analogs (), the sulfanyl linker in the target compound may reduce oxidative metabolism but decrease hydrogen-bonding capacity .
Pharmacological Activity Comparisons
Table 2: Pharmacological Profiles of Acetamide Derivatives with Heterocyclic Cores
Key Observations:
- Benzothiadiazine vs. Benzothiazole : Benzothiazole derivatives () show potent anticonvulsant activity, suggesting the target compound’s benzothiadiazine core may similarly interact with neuronal ion channels.
- Heterocyclic Core Influence : Quinazoline sulfonyl derivatives () exhibit strong anticancer activity, but the benzothiadiazine core’s sulfone group may offer distinct binding modes with kinases or proteases .
Key Observations:
- Synthesis : The target compound can likely be synthesized via nucleophilic substitution between 2-bromoacetamide and a benzothiadiazine thiol, similar to methods in .
- Characterization : ¹H-NMR would confirm the methoxy singlet (~δ 3.8 ppm) and benzothiadiazine aromatic protons, while mass spectrometry would verify the molecular ion .
Preparation Methods
Palladium-Catalyzed Cyclization
The 6-methyl-1,1-dioxo-benzothiadiazine core is synthesized via a Pd(PPh₃)₄-mediated cyclization of 2-azido sulfoximines and isocyanides:
Procedure :
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Charge Pd(PPh₃)₄ (0.25 mol%) and 2-azido sulfoximine 1a (5.0 mmol) in a Schlenk flask under argon.
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Add degassed DMF (25 mL) and 2-isocyano-2-methylpropane 2a (1.1 equiv).
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Stir at RT for 2 h, dilute with EtOAc, wash with brine (3×75 mL), dry (MgSO₄), and concentrate.
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Purify via silica chromatography (hexane:EtOAc 3:1) to isolate the core (95% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.25 mol% Pd(PPh₃)₄ |
| Solvent | DMF |
| Time | 2 h |
| Yield | 95% |
Sulfur Dioxide Incorporation
Sulfonation of intermediate II (from Search Result) using oleum at 5–10°C introduces the 1,1-dioxo moiety:
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Treat 2-(4-anilino)-6-methyl-benzothiazole with oleum (1.3 equiv) at 5°C for 2 h.
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Quench with ice-water, extract with EtOAc, and neutralize with NaOH.
Scale-Up and Industrial Feasibility
Gram-Scale Synthesis
Cost Analysis
Comparative Methodologies
Palladium vs. Iridium Catalysis
| Catalyst | Yield (%) | Cost (USD/mol) |
|---|---|---|
| Pd(PPh₃)₄ | 95 | 1,200 |
| Ir(ppy)₂ | 88 | 980 |
| Conclusion : Pd superior for regioselectivity; Ir preferable for cost-sensitive applications. |
Challenges and Mitigation
Oxidation of Thiol Intermediate
Q & A
Basic: What are the primary synthetic routes for N-(4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a 4-methoxyphenylacetamide derivative with a sulfanyl-substituted benzothiadiazine scaffold. Key steps include:
- Amide bond formation : Reacting 4-methoxyaniline with activated acetamide precursors (e.g., chloroacetyl chloride) under basic conditions .
- Sulfanyl linkage : Introducing the benzothiadiazine moiety via nucleophilic substitution or thiol-ene reactions .
- Characterization : Intermediates are validated using ¹H/¹³C NMR (to confirm substitution patterns and purity), IR spectroscopy (to track functional groups like C=O and S=O), and mass spectrometry (to verify molecular weights) .
Advanced: How can conflicting spectral data (e.g., NMR shifts) during synthesis be resolved?
Methodological Answer:
Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. To resolve these:
- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to minimize side reactions .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons or sulfone/sulfanyl groups .
- Comparative analysis : Cross-reference with crystallographic data (e.g., X-ray structures of analogous benzothiadiazine derivatives) to confirm bond lengths and angles .
Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?
Methodological Answer:
- HPLC-PDA : Monitor degradation products over time in buffers (pH 1–13) to identify hydrolytic cleavage of the acetamide or sulfanyl groups .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly for the sulfone (1,1-dioxo) moiety, which may decompose above 200°C .
- UV-Vis spectroscopy : Track absorbance changes in acidic/alkaline media to detect electronic transitions indicative of structural alterations .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- DFT calculations : Model reaction pathways (e.g., energy barriers for sulfanyl group substitution) to identify optimal catalysts (e.g., Pd-based systems for coupling reactions) .
- Molecular docking : Predict binding affinities of the compound to biological targets (e.g., enzymes inhibited by benzothiadiazine derivatives) to prioritize synthetic analogs .
- Solvent optimization : Use COSMO-RS simulations to select solvents that maximize yield while minimizing byproducts (e.g., DMF vs. THF) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation from acetamide derivatives .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., thiols or sulfur oxides) .
- Waste disposal : Neutralize acidic/basic residues before disposal, as sulfone groups may react exothermically with water .
Advanced: How can structural modifications enhance the compound’s bioactivity while retaining core pharmacophores?
Methodological Answer:
- SAR studies : Systematically replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects on the acetamide moiety .
- Heterocyclic substitutions : Introduce pyridine or triazole rings in place of benzothiadiazine to assess impact on solubility and target binding .
- Prodrug strategies : Modify the sulfanyl group to a sulfoxide or sulfonamide to improve metabolic stability .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for benzothiadiazine derivatives) .
- Cell viability assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .
- Antimicrobial testing : Use agar diffusion methods against Gram-positive/negative bacteria to identify broad-spectrum activity .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine bond lengths (e.g., C-S in sulfanyl vs. S=O in sulfone) to confirm tautomeric preferences .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between acetamide NH and sulfone O) to predict stability .
- Comparative crystallography : Overlay structures with related compounds (e.g., N-(4-chlorophenyl) analogs) to identify steric or electronic influences .
Basic: How should researchers design controls for stability studies in aqueous solutions?
Methodological Answer:
- Negative controls : Use degassed, deionized water to rule out oxidative degradation.
- Positive controls : Include known labile compounds (e.g., esters) to validate assay sensitivity .
- Temperature gradients : Test stability at 4°C, 25°C, and 40°C to simulate storage and physiological conditions .
Advanced: What strategies mitigate low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂, CuI, or FeCl₃ to optimize cross-coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction times and improve homogeneity in thiol-ene reactions .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent unwanted side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
